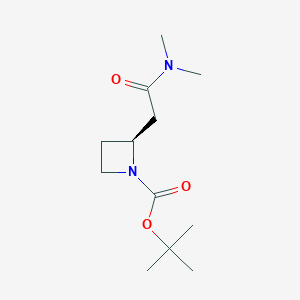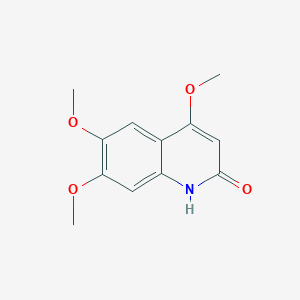
4,6,7-trimethoxyquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6,7-トリメトキシキノリン-2(1H)-オンは、キノリンファミリーに属する有機化合物です。キノリン誘導体は、その多様な生物活性で知られており、医薬品化学において広く使用されています。
準備方法
合成経路と反応条件
4,6,7-トリメトキシキノリン-2(1H)-オンの合成は、一般的に次の手順が含まれます。
出発物質: 合成は、適切なキノリン前駆体から開始されます。
メトキシ化: メタノールと触媒を使用して、4、6、および7位にメトキシ基を導入します。
環化: 加熱や酸性または塩基性触媒の使用などの特定の条件下での環化反応によって、キノリン-2(1H)-オンコアを形成します。
工業生産方法
4,6,7-トリメトキシキノリン-2(1H)-オンの工業生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が関与する場合があります。これには、連続フロー反応器と高度な精製技術の使用が含まれます。
化学反応の分析
反応の種類
4,6,7-トリメトキシキノリン-2(1H)-オンは、次のようなさまざまな化学反応を起こします。
酸化: キノリンN-オキシド誘導体に変換。
還元: キノリン環を還元してジヒドロキノリン誘導体を形成する。
置換: メトキシ位置での求電子置換反応と求核置換反応。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸などの酸化剤の使用。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤の使用。
置換: ハロゲン、アルキル化剤、または求核剤などの試薬を制御された条件下で使用。
生成される主な生成物
酸化: キノリンN-オキシド誘導体。
還元: ジヒドロキノリン誘導体。
置換: 使用した試薬に応じて、さまざまな置換キノリン誘導体。
科学研究への応用
4,6,7-トリメトキシキノリン-2(1H)-オンは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性を研究。
医学: さまざまな疾患の治療における潜在的な治療用途を調査。
産業: 新しい材料や化学プロセス開発で使用。
科学的研究の応用
4,6,7-trimethoxyquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
4,6,7-トリメトキシキノリン-2(1H)-オンの作用機序には、特定の分子標的と経路との相互作用が含まれます。メトキシ基は、標的タンパク質に対する結合親和性を高め、生物活性を調節します。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似化合物の比較
類似化合物
- 4-メトキシキノリン
- 6-メトキシキノリン
- 7-メトキシキノリン
- 4,6-ジメトキシキノリン
- 4,7-ジメトキシキノリン
独自性
4,6,7-トリメトキシキノリン-2(1H)-オンは、3つのメトキシ基が存在することが特徴です。これは、その化学的性質と潜在的な用途に大きく影響します。この化合物は、モノメトキシおよびジメトキシ対応物と比較して、独特の反応性と生物活性を示します。
類似化合物との比較
Similar Compounds
- 4-methoxyquinoline
- 6-methoxyquinoline
- 7-methoxyquinoline
- 4,6-dimethoxyquinoline
- 4,7-dimethoxyquinoline
Uniqueness
4,6,7-trimethoxyquinolin-2(1H)-one is unique due to the presence of three methoxy groups, which significantly influence its chemical properties and potential applications. This compound exhibits distinct reactivity and biological activities compared to its mono- and dimethoxy counterparts.
特性
CAS番号 |
1245806-52-3 |
|---|---|
分子式 |
C12H13NO4 |
分子量 |
235.24 g/mol |
IUPAC名 |
4,6,7-trimethoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO4/c1-15-9-6-12(14)13-8-5-11(17-3)10(16-2)4-7(8)9/h4-6H,1-3H3,(H,13,14) |
InChIキー |
SAUZEEYESKOTJV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=O)NC2=CC(=C(C=C21)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




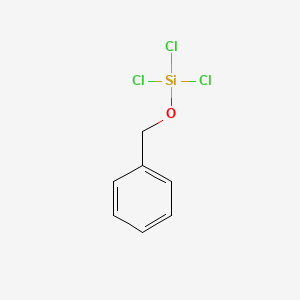
![4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid](/img/structure/B11871680.png)

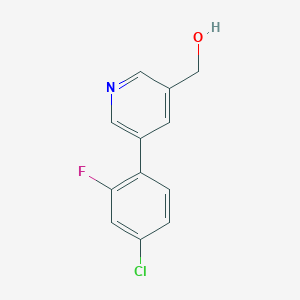
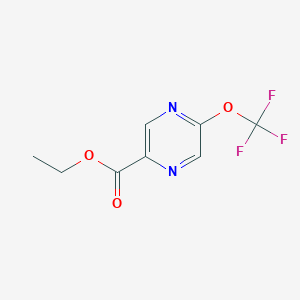

![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol hydrochloride](/img/structure/B11871711.png)

